Sphenanlignan

Description

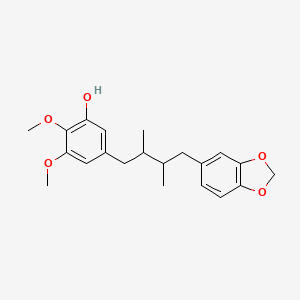

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C21H26O5 |

|---|---|

Poids moléculaire |

358.4 g/mol |

Nom IUPAC |

5-[4-(1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol |

InChI |

InChI=1S/C21H26O5/c1-13(7-15-5-6-18-19(10-15)26-12-25-18)14(2)8-16-9-17(22)21(24-4)20(11-16)23-3/h5-6,9-11,13-14,22H,7-8,12H2,1-4H3 |

Clé InChI |

ZGHOATLFXGBJGZ-UHFFFAOYSA-N |

SMILES canonique |

CC(CC1=CC2=C(C=C1)OCO2)C(C)CC3=CC(=C(C(=C3)OC)OC)O |

Origine du produit |

United States |

Foundational & Exploratory

Sphenanlignan: A Technical Guide to its Discovery, Natural Sources, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphenanlignan is a lignan compound first identified from the seeds of Schisandra sphenanthera, a plant with a long history of use in traditional Chinese medicine. Lignans, a diverse group of phenylpropane derivatives widely distributed in the plant kingdom, have garnered significant scientific interest due to their broad spectrum of pharmacological activities. These activities include hepatoprotective, anti-inflammatory, antioxidant, antitumor, and anti-HIV effects, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and the methodologies employed for its isolation and characterization.

Discovery and Natural Sources

This compound was first reported as a new 2,3-dimethyl-1,4-diarylbutane lignan isolated from the seeds of Schisandra sphenanthera[1]. This plant, commonly known as the Southern Magnolia Vine, is a significant natural source of various bioactive lignans. While this compound is a notable constituent, the plant is also rich in other lignans such as (+)-anwulignan, schisantherin A, and deoxyschizandrin, which are often considered the main active components[1].

The concentration and composition of lignans in Schisandra sphenanthera can vary depending on the geographical origin and the part of the plant used (seeds, fruits, stems, or leaves). The fruits, in particular, are a rich source of a variety of lignans.

Table 1: Lignans from Schisandra sphenanthera

| Compound | Plant Part | Remarks |

| This compound | Seeds | A 2,3-dimethyl-1,4-diarylbutane lignan. Specific yield data from the original discovery paper is not publicly available. |

| (+)-Anwulignan | Seeds, Fruits | Frequently isolated along with this compound. Considered one of the major lignans in the fruit. |

| Schisantherin A | Seeds, Fruits | A major lignan component with significant biological activities. |

| Deoxyschizandrin | Seeds, Fruits | Another principal lignan found in the plant. |

| Gomisin N | Fruits | Exhibited potent nitric oxide production inhibition with an IC50 value of 15.8 ± 2.1 µM. |

| Schisandrin C | Fruits | Showed the most potent nitric oxide production inhibition with an IC50 value of 8.5 ± 0.5 µM. |

Experimental Protocols

The isolation and characterization of this compound and other lignans from Schisandra sphenanthera typically involve a series of extraction and chromatographic techniques, followed by spectroscopic analysis for structure elucidation. While a highly detailed, step-by-step protocol for the isolation of this compound is not available in the public domain, the following represents a generalized and comprehensive methodology based on established practices for lignan isolation from this plant species.

Plant Material and Extraction

-

Plant Material: Air-dried and powdered seeds or fruits of Schisandra sphenanthera.

-

Extraction Solvent: Typically, 70% aqueous acetone or 95% ethanol is used for extraction at room temperature.

-

Procedure:

-

The powdered plant material is macerated with the solvent (e.g., 1 kg of plant material in 5 L of solvent) for a period of 24-48 hours with occasional shaking.

-

The process is repeated three times to ensure exhaustive extraction.

-

The extracts are combined, filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation and Isolation

The crude extract is a complex mixture and requires further fractionation and purification.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Lignans are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The lignan-rich fraction is subjected to column chromatography for separation.

-

Stationary Phase: Silica gel (200-300 mesh) is commonly used.

-

Mobile Phase: A gradient elution system of n-hexane and ethyl acetate is often employed. The polarity is gradually increased to elute compounds with different polarities.

-

-

Further Purification: Fractions containing the target lignans are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of methanol-water or acetonitrile-water.

Structure Elucidation

The structure of the isolated compounds is determined using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Provides information about the number and types of protons and their neighboring environments.

-

13C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (COSY, HMQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete structural assignment.

-

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

-

Ultraviolet (UV) Spectroscopy: Provides information about the electronic transitions within the molecule, often indicating the presence of aromatic systems.

Biological Activities of Lignans from Schisandra sphenanthera

Lignans isolated from Schisandra sphenanthera have been reported to exhibit a wide range of biological activities. While specific bioactivity data (e.g., IC50 values) for this compound is not extensively documented in publicly available literature, studies on other lignans from the same plant provide insights into the potential therapeutic applications.

-

Anti-inflammatory Activity: Lignans such as gomisin N and schisandrin C have shown significant inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, with IC50 values of 15.8 ± 2.1 µM and 8.5 ± 0.5 µM, respectively. This suggests their potential as anti-inflammatory agents.

-

Hepatoprotective Effects: Many lignans from Schisandra species are known for their liver-protective properties.

-

Antioxidant Activity: The phenolic nature of lignans contributes to their antioxidant potential.

-

Antitumor and Anti-HIV Activity: Various lignans have been investigated for their potential in cancer and HIV treatment.

Visualizing the Discovery Workflow

The discovery and isolation of a novel natural product like this compound follows a systematic workflow. The following diagram, generated using Graphviz, illustrates this general process.

Caption: General workflow for the discovery and isolation of a novel natural product.

Conclusion

This compound, a lignan from Schisandra sphenanthera, represents a class of natural products with significant potential for therapeutic applications. While detailed public data on its specific yield, spectroscopic properties, and biological activity is limited, the established methodologies for the isolation and characterization of lignans from this plant provide a solid foundation for further research. The diverse biological activities of other co-occurring lignans underscore the importance of Schisandra sphenanthera as a valuable source for drug discovery. Future studies focusing on the targeted isolation and comprehensive biological evaluation of this compound are warranted to fully elucidate its therapeutic potential.

References

Biosynthesis of Sphenanlignan in Schisandra sphenanthera: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandra sphenanthera, a medicinal plant of significant importance, is a rich source of bioactive lignans, which are a class of secondary metabolites formed by the oxidative dimerization of two phenylpropanoid units. Among the diverse lignans produced by this plant, Sphenanlignan, a 2,3-dimethyl-1,4-diarylbutane lignan, has been identified. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, presenting a consolidation of current research findings. The guide details the enzymatic steps from the general phenylpropanoid pathway to the formation of the specific lignan scaffold, supported by quantitative data, detailed experimental protocols, and visual representations of the metabolic cascade.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in Schisandra sphenanthera is a multi-step process that originates from the general phenylpropanoid pathway. This pathway provides the fundamental building blocks, which then undergo a series of enzymatic reactions, including dimerization and subsequent reductive modifications, to yield the final 2,3-dimethyl-1,4-diarylbutane structure. The overall pathway can be divided into three main stages.

Stage 1: The Phenylpropanoid Pathway - Synthesis of Monolignol Precursors

The journey to this compound begins with the amino acid L-phenylalanine. A series of enzymatic reactions convert L-phenylalanine into monolignols, primarily coniferyl alcohol, which serve as the monomeric units for lignan synthesis.[1]

The key enzymatic steps are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.[1]

-

Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.[1]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by converting it to its corresponding CoA thioester, p-coumaroyl-CoA.

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Catalyzes the methylation of caffeoyl-CoA to produce feruloyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde.

-

Cinnamyl Alcohol Dehydrogenase (CAD): Catalyzes the final reduction step to produce coniferyl alcohol.

Stage 2: Dimerization to Form the Lignan Scaffold

Two molecules of coniferyl alcohol undergo oxidative coupling to form the initial lignan structure, (+)-pinoresinol. This reaction is stereospecifically controlled by Dirigent Proteins (DIR) , which guide the dimerization of the monolignol radicals.[1]

Stage 3: Reductive Pathway to 2,3-Dimethyl-1,4-diarylbutane Lignans

Following the formation of pinoresinol, a series of reductive steps lead to the formation of the 2,3-dimethyl-1,4-diarylbutane skeleton characteristic of this compound. This part of the pathway is crucial for diverting the metabolic flux away from the more common dibenzocyclooctadiene lignans also found in Schisandra.

-

Pinoresinol-Lariciresinol Reductase (PLR): This enzyme catalyzes the sequential reduction of pinoresinol. It first reduces pinoresinol to lariciresinol and then further reduces lariciresinol to secoisolariciresinol.[2][3]

-

Secoisolariciresinol Dehydrogenase (SDH): Secoisolariciresinol is then converted to matairesinol.[3] While matairesinol is a precursor to other lignan classes, the pathway to 2,3-dimethyl-1,4-diarylbutane lignans is believed to proceed through further reductions. The precise enzymatic steps leading from secoisolariciresinol or matairesinol to the simple butane structure of this compound are still under investigation, but likely involve further reductase and dehydrogenase activities.

Below is a DOT script representation of the proposed biosynthetic pathway.

Quantitative Data

While comprehensive kinetic data for all enzymes in the this compound pathway from S. sphenanthera are not yet available, data from other plant species provide valuable insights. Furthermore, the relative abundance of different lignans in S. sphenanthera has been quantified in several studies.

Table 1: Enzyme Kinetic Properties of Key Biosynthetic Enzymes (from various plant species)

| Enzyme | Substrate | Km (µM) | Vmax (nkat/mg) | Source Organism |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | 42 | - | Lactuca sativa[4] |

| 4-Coumarate:CoA Ligase (4CL) | 4-Coumaric Acid | ~80 | - | Poplar[5] |

| 4-Coumarate:CoA Ligase (4CL) | Ferulic Acid | ~100 | - | Poplar[5] |

| Cinnamoyl-CoA Reductase (CCR) | Feruloyl-CoA | - | - | Triticum aestivum[6] |

| Cinnamyl Alcohol Dehydrogenase (CAD) | Coniferaldehyde | - | - | Sorghum bicolor[7] |

Table 2: Content of Major Lignans in the Fruit of Schisandra sphenanthera

| Lignan | Content Range (mg/g) |

| Schisantherin A | Main constituent[8] |

| (+)-Anwulignan | Main constituent[8] |

| Deoxyschisandrin | Main constituent[8] |

| Schisandrin B | High levels in fruit, roots, stems, and leaves[9] |

| Schisandrol A | Present |

| Schisandrol B | Present |

| Gomisin G | Present |

| Schisantherin D | Present |

| Schisanhenol | Present |

| Schisandrin C | Present |

| 6-O-Benzoylgomisin O | Present |

| Interiotherin A | Present |

Note: The content of this compound specifically has not been quantified in relation to other lignans in most studies.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Lignan Extraction from Schisandra sphenanthera Fruit

This protocol describes a general method for the extraction of total lignans for subsequent analysis.

Workflow Diagram:

Materials:

-

Dried fruit of Schisandra sphenanthera

-

Ethanol (40-95%)

-

Alumina for column chromatography

-

Activated carbon

-

Grinder

-

Percolator

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Grind the dried fruit of S. sphenanthera into a medium powder.

-

Soak the powder in 40-60% ethanol for 12-36 hours.

-

Perform percolation and collect the percolate.

-

Concentrate the percolate under reduced pressure using a rotary evaporator to a volume-to-weight ratio of approximately 1-3:1 (mL:g of initial material).

-

Adjust the ethanol concentration of the concentrate to 80-95% and filter to remove precipitates.

-

Pass the filtrate through an alumina column for purification.

-

Decolorize the eluate with 0.1-0.2% (w/v) activated carbon at room temperature for 0.5-2 hours, followed by filtration.

-

Concentrate the final filtrate under reduced pressure and dry in a vacuum oven to obtain the total lignan extract.[10]

HPLC-MS/MS Analysis of Lignans

This protocol outlines a method for the quantitative analysis of lignans using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.

Materials:

-

Total lignans extract

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (optional)

-

C18 HPLC column (e.g., Agilent Poroshell C18, 2.1 × 50 mm, 1.9 µm)

-

HPLC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation: Dissolve the dried lignan extract in a suitable solvent (e.g., methanol) and filter through a 0.2 µm syringe filter.

-

Chromatographic Conditions:

-

Mobile Phase A: Water (with or without 0.1% formic acid)

-

Mobile Phase B: Acetonitrile (with or without 0.1% formic acid)

-

Gradient Elution: A typical gradient might be: 0-2 min, 15% B; 2-4 min, 50% B; 4-4.1 min, 50% B; 4.1-15 min, 15% B.[11]

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 2 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Negative electrospray ionization (ESI-) is often used for lignans.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known lignans.

-

Specific precursor-product ion transitions and collision energies should be optimized for each target lignan.

-

Enzyme Assay Protocols (General)

The following are general protocols for assaying the activity of key enzymes in the phenylpropanoid pathway. These can be adapted for enzymes isolated from S. sphenanthera.

3.3.1 Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This assay measures the formation of cinnamic acid from L-phenylalanine spectrophotometrically.

Principle: PAL catalyzes the conversion of L-phenylalanine to trans-cinnamic acid, which has a characteristic absorbance at 290 nm.

Materials:

-

Enzyme extract

-

L-phenylalanine solution

-

Borate buffer (pH 8.8)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing borate buffer and L-phenylalanine.

-

Initiate the reaction by adding the enzyme extract.

-

Incubate at a controlled temperature (e.g., 37°C).

-

Monitor the increase in absorbance at 290 nm over time.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of trans-cinnamic acid.

3.3.2 4-Coumarate:CoA Ligase (4CL) Activity Assay

This assay measures the formation of p-coumaroyl-CoA from p-coumaric acid.

Principle: The formation of the thioester bond in p-coumaroyl-CoA results in a shift in the UV absorbance maximum.

Materials:

-

Enzyme extract

-

p-Coumaric acid

-

ATP

-

Coenzyme A (CoA)

-

MgCl₂

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing buffer, ATP, MgCl₂, and p-coumaric acid.

-

Add the enzyme extract and pre-incubate.

-

Initiate the reaction by adding CoA.

-

Monitor the increase in absorbance at the appropriate wavelength for p-coumaroyl-CoA (e.g., 333 nm).

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the product.

Conclusion

The biosynthesis of this compound in Schisandra sphenanthera is a complex process that highlights the intricate metabolic network within this medicinal plant. While the upstream phenylpropanoid pathway is well-characterized, the specific reductive steps leading to the 2,3-dimethyl-1,4-diarylbutane skeleton of this compound require further investigation. The protocols and data presented in this guide provide a solid foundation for researchers to delve deeper into the enzymology and regulation of this pathway. A thorough understanding of this compound biosynthesis will not only advance our knowledge of plant secondary metabolism but also open avenues for the biotechnological production of this and other valuable lignans for pharmaceutical applications. Further research, including the heterologous expression and characterization of the enzymes involved, will be crucial in fully elucidating this fascinating biosynthetic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Secoisolariciresinol Diglucoside of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Chemical analysis of twelve lignans in the fruit of Schisandra sphenanthera by HPLC-PAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tissue-specific transcriptome and metabolome analyses reveal candidate genes for lignan biosynthesis in the medicinal plant Schisandra sphenanthera - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN102302554A - Extraction method of schisandra total lignans - Google Patents [patents.google.com]

- 11. Frontiers | Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS [frontiersin.org]

An In-depth Technical Guide to the Physicochemical Properties of Sphenanlignan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphenanlignan is a lignan compound first isolated from the seeds of Schisandra sphenanthera. Lignans are a large group of naturally occurring polyphenolic compounds with a wide range of reported biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. As a member of this class, this compound is of significant interest to researchers in natural product chemistry, pharmacology, and drug discovery. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its potential biological signaling pathways.

Physicochemical Properties

This compound is a 2,3-dimethyl-1,4-diarylbutane type lignan.[1] Its core structure and physicochemical characteristics are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₆O₅ | [1] |

| Molecular Weight | 358.4 g/mol | [1] |

| Physical State | Oil or Solid | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for aromatic protons, methoxy groups, and the aliphatic butane chain. Aromatic protons would likely appear in the range of δ 6.0-7.5 ppm. The protons of the methoxy groups would be observed as singlets around δ 3.8-4.0 ppm. The aliphatic protons of the 2,3-dimethyl-1,4-diarylbutane core would produce complex multiplets in the upfield region of the spectrum.

¹³C NMR: The carbon NMR spectrum would provide further structural confirmation. Aromatic carbons are expected to resonate in the δ 110-160 ppm region. The signals for the methoxy group carbons would appear around δ 55-60 ppm. The aliphatic carbons of the butane backbone and the methyl groups would be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would likely exhibit absorption bands characteristic of its functional groups. Key expected absorptions include:

-

O-H stretching: A broad band around 3400 cm⁻¹ if a hydroxyl group is present and involved in hydrogen bonding.

-

C-H stretching (aromatic): Peaks typically appearing above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Strong absorptions in the 2850-3000 cm⁻¹ region.

-

C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ range.

-

C-O stretching: Strong absorptions between 1000-1300 cm⁻¹ due to the ether and methoxy groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound, dissolved in a suitable solvent like methanol or ethanol, is expected to show absorption maxima characteristic of its aromatic chromophores. Lignans typically exhibit strong absorption bands in the UV region, often between 200 and 300 nm, arising from π→π* transitions within the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound. In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺ would be expected. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, likely involving the cleavage of the butane backbone and losses of methoxy groups, which are instrumental in confirming the structure.

Experimental Protocols

Detailed experimental protocols for the isolation and quantification of this compound are not widely published. However, based on general methods for lignan analysis, the following workflows can be proposed.

Isolation and Purification of this compound

The isolation of this compound from the seeds of Schisandra sphenanthera typically involves solvent extraction followed by chromatographic separation.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphenanlignan and its related dibenzocyclooctadiene lignans represent a class of natural products with significant therapeutic potential. Primarily isolated from plants of the Schisandraceae family, these compounds have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[1][2] Their unique and complex chemical structures, characterized by a dibenzocyclooctadiene core, have attracted considerable interest from the scientific community for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core characteristics of this compound and related dibenzocyclooctadiene lignans, with a focus on their biological activities, underlying mechanisms of action, and synthetic methodologies.

Chemical Structure and Classification

Dibenzocyclooctadiene lignans are characterized by a central eight-membered ring formed by the oxidative dimerization of two phenylpropanoid units.[2] This core structure can be substituted with various functional groups, such as hydroxyl, methoxy, and methylenedioxy groups, leading to a wide diversity of compounds. This compound, isolated from Schisandra sphenanthera, is a representative member of this class.[3] The stereochemistry of the biphenyl axis and the substituents on the cyclooctadiene ring plays a crucial role in their biological activity.

Biological Activities and Quantitative Data

Dibenzocyclooctadiene lignans exhibit a broad spectrum of pharmacological activities. The following tables summarize the quantitative data (IC50/EC50 values) for some of the most studied biological effects.

Anticancer Activity

The anticancer effects of dibenzocyclooctadiene lignans are primarily attributed to their ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways involved in cancer progression.[3][4]

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Gomisin G | Leukemia | 5.51 µg/mL | [5] |

| Benzoylgomisin Q | Leukemia | 55.1 µg/mL | [5] |

| Schisantherin A | Leukemia | 61.2 µg/mL | [5] |

| Benzoylgomisin Q | HeLa | 61.2 µg/mL | [5] |

| Heilaohulignan C | HepG-2 (Liver) | 9.92 | [6] |

| Heilaohulignan C | BGC-823 (Gastric) | 16.75 | [6] |

| Heilaohulignan C | HCT-116 (Colon) | 16.59 | [6] |

| Kadsuralignan I | HepG-2 (Liver) | 21.72 | [6] |

| Longipedunin B | HepG-2 (Liver) | 18.72 | [6] |

Anti-inflammatory Activity

These lignans have shown potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[2]

| Compound | Cell Line | Inhibitory Effect | IC50 (µM) | Reference |

| Kadsuindutain A | RAW264.7 | NO Production | 15.2 | [7] |

| Kadsuindutain B | RAW264.7 | NO Production | 10.7 | [7] |

| Kadsuindutain C | RAW264.7 | NO Production | 20.3 | [7] |

| Schizanrin F | RAW264.7 | NO Production | 34.0 | [7] |

| Ananonin J | RAW264.7 | NO Production | 45.24 | [8] |

| Ananolignan F | RAW264.7 | NO Production | 41.32 | [8] |

| Ananolignan C | RAW264.7 | NO Production | 48.71 | [8] |

Antiviral Activity

Several dibenzocyclooctadiene lignans have demonstrated significant antiviral activity, particularly against Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV).[9]

| Compound | Virus | Assay | EC50/IC50 | Reference |

| Rubrifloralignan A | HIV-1 | Syncytium Formation | <0.65 µM (EC50) | [10] |

| Gomisin G | HIV-1 | Reverse Transcriptase | 0.006 µg/mL (EC50) | [11] |

| Schisantherin D | HIV-1 | Reverse Transcriptase | 0.5 µg/mL (EC50) | [11] |

| Kadsuranin | HIV-1 | Reverse Transcriptase | 0.8 µg/mL (EC50) | [11] |

| (-)-Wuweizisu C | HIV-1 | Reverse Transcriptase | 1.2 µg/mL (EC50) | [11] |

Signaling Pathways

The biological effects of this compound and related lignans are mediated through the modulation of several key signaling pathways. The diagrams below, generated using Graphviz, illustrate their impact on the NF-κB and MAPK pathways, which are central to inflammation and cancer.

NF-κB Signaling Pathway

Dibenzocyclooctadiene lignans have been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammatory responses.[2][5] They can suppress the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB and the transcription of pro-inflammatory genes.[5]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another crucial target. Dibenzocyclooctadiene lignans can inhibit the phosphorylation of these kinases, thereby downregulating the expression of inflammatory and proliferative genes.[5][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments cited in the study of dibenzocyclooctadiene lignans.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., HepG2, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Dibenzocyclooctadiene lignan compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the lignan compounds and a vehicle control (e.g., DMSO).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of compounds on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cells

-

96-well plates

-

Complete culture medium

-

LPS (from E. coli)

-

Dibenzocyclooctadiene lignan compounds

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[13]

-

Pre-treat the cells with various concentrations of the lignan compounds for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[13][14]

-

Collect 100 µL of the culture supernatant from each well.

-

Add 100 µL of Griess reagent (50 µL of Part A and 50 µL of Part B, mixed immediately before use) to the supernatant.[14]

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.

Workflow for Lignan Isolation and Characterization

The isolation and structural elucidation of dibenzocyclooctadiene lignans from plant material typically follows a standardized workflow.

Synthesis of Dibenzocyclooctadiene Lignans

The complex structure of dibenzocyclooctadiene lignans has made their total synthesis a significant challenge in organic chemistry. Several strategies have been developed, often involving the construction of the eight-membered ring as a key step. A representative biomimetic approach involves the oxidative coupling of dibenzylbutyrolactone precursors.[1]

Representative Synthetic Strategy (Biomimetic Oxidation):

-

Preparation of Dibenzylbutyrolactone Precursor: Synthesis of a trans-2,3-dibenzylbutyrolactone with appropriate substitutions on the aromatic rings. This can be achieved through various methods, including asymmetric synthesis to control stereochemistry.

-

Oxidative Cyclization: Treatment of the phenolic dibenzylbutyrolactone with a hypervalent iodine reagent, such as phenyliodonium diacetate (PIDA), in a suitable solvent system (e.g., aqueous methanol). This promotes an intramolecular phenolic coupling to form a 4-hydroxycyclohexa-2,5-dienone intermediate.[1]

-

Rearrangement to Dibenzocyclooctadiene Core: Acid-catalyzed rearrangement of the dienone intermediate, for instance, using trifluoroacetic acid (TFA), leads to the formation of the dibenzocyclooctadiene ring system.[1]

-

Further Functional Group Manipulations: Subsequent steps may involve modification of the functional groups on the aromatic rings and the lactone moiety to yield the desired natural product.

This biomimetic approach mimics the proposed biosynthetic pathway of these lignans in plants.[13]

Conclusion

This compound and its related dibenzocyclooctadiene lignans are a promising class of natural products with diverse and potent biological activities. Their mechanisms of action, primarily through the modulation of key signaling pathways such as NF-κB and MAPK, provide a solid foundation for their development as therapeutic agents for a range of diseases, including cancer, inflammatory disorders, and viral infections. The availability of synthetic routes, coupled with detailed experimental protocols for evaluating their bioactivity, will facilitate further research and development in this exciting field. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to harnessing the therapeutic potential of these remarkable compounds.

References

- 1. Effective, direct biomimetic synthesis of dibenzocyclooctene lignans by hypervalent iodine oxidation of phenolic dibenzylbutyrolactones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Long-read transcriptome sequencing provides insight into lignan biosynthesis during fruit development in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Asymmetric synthesis of the dibenzocyclooctadiene lignans interiotherin a and gomisin R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Traf6 and A20 Regulate Lysine 63-Linked Ubiquitination of Beclin 1 Controlling TLR4-Induced Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of anti-inflammatory potential of four different dibenzocyclooctadiene lignans in microglia; action via activation of PKA and Nrf-2 signaling and inhibition of MAPK/STAT/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. communities.springernature.com [communities.springernature.com]

- 14. pubs.acs.org [pubs.acs.org]

Natural occurrence of lignans in traditional Chinese medicine.

An In-depth Technical Guide to the Natural Occurrence and Analysis of Lignans in Traditional Chinese Medicine

Introduction

Lignans are a large group of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units. They are widely distributed in the plant kingdom and are integral components of many botanicals used in Traditional Chinese Medicine (TCM). In TCM, lignan-containing herbs are utilized for a wide array of therapeutic purposes, including the treatment of inflammatory diseases, viral infections, and various types of cancer. The pharmacological activities of these compounds are diverse, encompassing anti-inflammatory, antioxidant, antiviral, and anticancer effects.

This guide provides a technical overview of the occurrence of prominent lignans in select TCM herbs, details common experimental protocols for their extraction and analysis, and illustrates key signaling pathways associated with their therapeutic effects. The content is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Quantitative Occurrence of Lignans in Select TCM Herbs

The concentration of lignans can vary significantly based on the plant species, the specific part of the plant used (root, seed, leaf), geographical origin, and harvesting time. The following table summarizes quantitative data for several well-known lignans found in prominent TCM herbs.

| TCM Herb | Scientific Name | Plant Part | Lignan Compound | Concentration Range (mg/g of dry weight) | Analytical Method | Reference |

| Fructus Schisandrae (Wu Wei Zi) | Schisandra chinensis | Fruit | Schisandrin | 4.9 - 11.2 | HPLC | |

| Fruit | Gomisin A | 1.8 - 5.5 | HPLC | |||

| Cortex Magnoliae Officinalis (Hou Po) | Magnolia officinalis | Stem Bark | Magnolol | 5.2 - 58.6 | HPLC-UV | |

| Stem Bark | Honokiol | 2.1 - 45.3 | HPLC-UV | |||

| Fructus Arctii (Niu Bang Zi) | Arctium lappa | Seed | Arctigenin | 4.5 - 5.1 | HPLC | |

| Seed | Arctiin | 18.2 - 25.7 | HPLC | |||

| Semen Myristicae (Rou Dou Kou) | Myristica fragrans | Seed | Myrislignan | 1.5 - 2.8 | GC-MS | |

| Caulis Piperis Kadsurae (Hai Feng Teng) | Piper kadsura | Stem | Kadsuralignan | 0.8 - 1.5 | HPLC-MS | |

| Radix et Rhizoma Salviae Miltiorrhizae (Dan Shen) | Salvia miltiorrhiza | Root | Salvianolic acid B | 25.0 - 60.0 | HPLC |

Experimental Protocols

The accurate quantification and isolation of lignans are critical for research and drug development. Below are representative methodologies for the extraction and analysis of these compounds from TCM herbs.

General Extraction and Isolation Workflow

The process begins with the preparation of the plant material, followed by extraction, and then purification to isolate the target lignans.

Protocol: Ultrasonic-Assisted Extraction (UAE) of Lignans from Schisandra chinensis

-

Sample Preparation: Air-dry the fruits of Schisandra chinensis at 60°C and grind them into a fine powder (40-60 mesh).

-

Extraction Solvent: Prepare a 75% (v/v) ethanol-water solution.

-

Ultrasonic Extraction:

-

Weigh 1.0 g of the powdered sample into a conical flask.

-

Add 25 mL of the 75% ethanol solvent.

-

Place the flask in an ultrasonic bath (e.g., 40 kHz, 100 W).

-

Extract for 30 minutes at a constant temperature of 50°C.

-

-

Post-Extraction:

-

After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Filter the supernatant through a 0.45 µm membrane filter into an HPLC vial for analysis.

-

Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used. For schisandrin analysis, a common mobile phase consists of:

-

Solvent A: Acetonitrile

-

Solvent B: Water

-

Gradient Program: Start with 30% A, linearly increase to 70% A over 40 minutes, hold for 5 minutes, then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detector set to 254 nm.

-

Quantification: Create a calibration curve using certified reference standards of the target lignan (e.g., Schisandrin). The concentration in the sample is determined by comparing its peak area to the calibration curve.

Pharmacological Activity and Signaling Pathways

Lignans exert their therapeutic effects by modulating various cellular signaling pathways. The anticancer activities of honokiol and the anti-inflammatory effects of arctigenin are well-documented examples.

Honokiol-Induced Apoptosis Signaling Pathway in Cancer Cells

Honokiol, a major lignan from Magnolia officinalis, induces apoptosis (programmed cell death) in cancer cells by modulating the intrinsic mitochondrial pathway. It promotes the expression of pro-apoptotic proteins while inhibiting anti-apoptotic proteins.

Arctigenin Anti-inflammatory Signaling via NF-κB Pathway

Arctigenin, from Arctium lappa, exhibits potent anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of pro-inflammatory cytokines.

Conclusion

Traditional Chinese Medicine offers a rich repository of bioactive lignans with significant therapeutic potential. The compounds highlighted in this guide, such as schisandrin, honokiol, and arctigenin, represent a fraction of the chemical diversity available. For drug development professionals, a thorough understanding of the quantitative occurrence, robust analytical methodologies, and mechanisms of action of these lignans is paramount. Future research should focus on standardized extraction techniques to ensure batch-to-batch consistency and further elucidation of their complex pharmacological pathways to unlock their full therapeutic potential.

A Technical Guide to the Spectroscopic Identification of Sphenanlignan

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of sphenanlignan, a notable lignan compound. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental protocols for its isolation and analysis, and an exploration of its potential biological signaling pathways.

Spectroscopic Data for this compound Identification

The definitive identification of this compound, a 2,3-dimethyl-1,4-diarylbutane lignan isolated from the seeds of Schisandra sphenanthera, relies on a combination of advanced spectroscopic techniques.[1] While the initial discovery and structural elucidation have been reported, detailed public access to the complete quantitative NMR and MS data remains limited. This guide compiles available information and provides context based on the analysis of similar lignans for a comprehensive understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of natural products like this compound. By analyzing the chemical shifts (δ) and coupling constants (J) in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and stereochemistry of the molecule can be determined.

¹H and ¹³C NMR Spectral Data:

While a specific, publicly available, tabulated dataset for this compound is not readily found in the searched literature, the structural characterization would have been performed using 1D and 2D NMR experiments.[1][2] For reference, the following table contains typical chemical shift ranges for key functional groups found in related lignans from Schisandra sphenanthera.

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.5 - 7.5 | 110 - 155 |

| Methine Protons (C-2, C-3) | 1.8 - 2.5 | 40 - 55 |

| Methylene Protons (C-1, C-4) | 2.5 - 3.0 | 35 - 45 |

| Methyl Protons (C-2, C-3 Me) | 0.8 - 1.2 | 10 - 20 |

| Methoxy Protons (-OCH₃) | 3.7 - 4.0 | 55 - 65 |

Note: These are approximate ranges and can vary based on the specific substitution pattern and solvent used.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assigning the specific proton and carbon signals and confirming the overall structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound, as well as its fragmentation patterns, which aids in structural confirmation.

MS Fragmentation Analysis:

The mass spectrum of this compound would exhibit a molecular ion peak ([M]+ or [M-H]-) corresponding to its exact mass. Tandem mass spectrometry (MS/MS) experiments are then used to induce fragmentation of the molecular ion, providing insights into the molecule's substructures. The fragmentation of lignans often involves the cleavage of the bonds in the butane chain and losses of substituents from the aromatic rings. While specific fragmentation data for this compound is not detailed in the available search results, general fragmentation pathways for diarylbutane lignans include benzylic cleavages and rearrangements.

Experimental Protocols

The isolation and spectroscopic analysis of this compound require a series of well-defined experimental procedures.

Isolation and Purification of this compound

The isolation of this compound from the seeds of Schisandra sphenanthera typically involves the following steps:

-

Extraction: The dried and powdered seeds are extracted with a suitable organic solvent, such as methanol or ethanol, often using techniques like maceration or Soxhlet extraction.

-

Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Lignans are typically found in the less polar fractions.

-

Chromatography: The lignan-rich fraction is subjected to various chromatographic techniques for further purification. This may include:

-

Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents to separate individual compounds.

-

High-Performance Liquid Chromatography (HPLC): A highly efficient method for the final purification of the compound to obtain a high degree of purity.

-

NMR and MS Analysis Protocols

For spectroscopic analysis, the purified this compound is prepared as follows:

-

NMR Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube.

-

MS Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer, often via an HPLC system (LC-MS).

Biological Activity and Signaling Pathways

The biological activities of lignans from Schisandra species are well-documented and include anti-inflammatory, antioxidant, and neuroprotective effects. While the specific signaling pathways modulated by this compound are not yet extensively studied, related lignans from this genus have been shown to influence several key cellular pathways. For instance, some lignans have been reported to inhibit the production of nitric oxide (NO) and suppress the expression of inflammatory enzymes like iNOS and COX-2.[3] Furthermore, other lignans have demonstrated the ability to inhibit signaling pathways such as the PI3K/Akt pathway.

Below are diagrams illustrating a general experimental workflow for this compound identification and a hypothetical signaling pathway that could be influenced by this compound, based on the activities of related compounds.

Caption: Experimental workflow for the isolation and identification of this compound.

Caption: A potential signaling pathway inhibited by this compound.

References

The Therapeutic Potential of Schisandra Lignans: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Schisandra chinensis, a woody vine native to East Asia, has a long history of use in traditional medicine for a wide array of ailments. Modern scientific investigation has identified lignans as the primary bioactive constituents responsible for the therapeutic properties of its fruit. These polyphenolic compounds, particularly the dibenzocyclooctadiene lignans, have demonstrated a remarkable spectrum of pharmacological activities, including neuroprotective, hepatoprotective, anti-inflammatory, and anticancer effects. This technical guide provides an in-depth overview of the current understanding of the therapeutic potential of Schisandra lignans, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms to support further research and drug development.

Therapeutic Effects of Schisandra Lignans: Quantitative Data

The therapeutic efficacy of Schisandra lignans has been quantified in numerous preclinical studies. The following tables summarize key quantitative data across different therapeutic areas.

Anticancer Effects

Schisandra lignans have demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several prominent lignans are presented in Table 1.

| Lignan | Cancer Cell Line | IC50 (µM) | Reference |

| Gomisin L1 | A2780 (Ovarian) | 21.92 ± 0.73 | [1] |

| SKOV3 (Ovarian) | 55.05 ± 4.55 | [1] | |

| HL-60 (Leukemia) | 82.02 | [1] | |

| HeLa (Cervical) | 166.19 | [1] | |

| Propinquanin B | HL-60 (Leukemia) | < 10 | [2] |

| Hep-G2 (Liver) | < 10 | [2] | |

| Schisantherin C | A549 (Lung) | 3.75 - 60 (cell cycle arrest) | [3] |

| Schisandrin B | HepG-2 (Liver) | 63 (LD50) | [4] |

Neuroprotective and Cognitive-Enhancing Effects

Lignans from Schisandra have shown promise in mitigating neurodegenerative processes and improving cognitive function. Table 2 summarizes key findings from both in vitro and in vivo studies.

| Lignan/Extract | Model | Key Quantitative Findings | Reference |

| Gomisin A | Scopolamine-induced amnesia in mice | 5 mg/kg (p.o.) significantly reversed cognitive impairment. IC50 for acetylcholinesterase inhibition: 15.5 µM. | [5][6] |

| Total Lignans of Schisandra chinensis (TLS) | Aβ1-42-induced neurodegeneration in mice | 50 and 200 mg/kg (i.g.) significantly increased avoidance in shuttle-box test and time in target quadrant in Morris water maze. 100 µM protected against Aβ1-42-induced neurotoxicity in primary neurons. | [7] |

| Schisandra Lignans Extract (ESP-806) | Aβ1-42-induced neurotoxicity in mice | 100 mg/kg (p.o.) significantly attenuated memory impairment and reduced β-secretase activity. | [8] |

| Schisandrin B | Transient focal cerebral ischemia in rats | 10 and 30 mg/kg (i.p.) reduced infarct volumes by 25.7% and 53.4%, respectively. | [9] |

| Aβ-infused rats | 25 and 50 mg/kg significantly suppressed the increase of AChE activity and improved ACh levels. | [10] |

Hepatoprotective Effects

The hepatoprotective activity of Schisandra lignans is one of their most well-documented therapeutic properties. Table 3 highlights their efficacy in various models of liver injury.

| Lignan/Extract | Model | Key Quantitative Findings | Reference |

| Schisandra Lignan Extract (SLE) | CCl4-induced acute liver injury in mice | 100 or 200 mg/kg significantly reversed the decrease in SOD activity. 200 mg/kg decreased MDA content 2-fold. | [11] |

| Schisandrin B | CCl4-induced liver fibrosis in rats | 25 and 50 mg/kg significantly reduced elevated ALT and AST levels. | [12] |

| D-GalN-induced apoptosis in L02 cells | 40 µM pretreatment significantly reversed the D-GalN mediated effects on cell viability and apoptosis. | [13] | |

| Schisandrin B | TGF-β1-induced activation of hepatic stellate cells (HSC-T6 and LX-2) | 25 µM reduced cell viability to 53.65% (HSC-T6) and 52.7% (LX-2). LD50: 40.615 µM (HSC-T6), 46.65 µM (LX-2). | |

| Schisandra chinensis Lignans (SCDLs) | Alcohol and CCl4-induced long-term liver injury in mice | Treatment elevated serum GSH and reduced serum TGF-β1 levels. | [14] |

Anti-inflammatory Effects

Schisandra lignans modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators and regulating key signaling pathways. Table 4 provides a summary of their anti-inflammatory activities.

| Lignan | Model | Key Quantitative Findings | Reference |

| Gomisin J, Gomisin N, Schisandrin C | LPS-stimulated RAW 264.7 macrophages | Reduced nitric oxide (NO) production. | [15] |

| (-)-Gomisin N, (+)-γ-Schisandrin, Rubrisandrin A, (-)-Gomisin J | LPS-stimulated THP1-Blue™ NF-κB cells | Showed anti-inflammatory effects comparable to prednisolone. | [16] |

| Schisandrin | LPS-treated RAW 264.7 macrophages | 5–100 µM inhibited NO production, iNOS, and COX-2 expression. | [14] |

| Schisantherin A | LPS-stimulated RAW 264.7 macrophages | 0.5–25 mg/L decreased NO production, iNOS, and COX-2 activities. | [14] |

| Schisantherin A | 15-LOX, COX-1, and COX-2 enzymes | 74% inhibition of COX-1 at 0.175 μg/mL. | [17] |

| Schisandrin | 15-LOX, COX-1, and COX-2 enzymes | 62% inhibition of COX-1 at 1.75 μg/mL. | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in Schisandra lignan research.

Extraction of Schisandra Lignans

Several methods are employed for the extraction of lignans from Schisandra fruits. The choice of method depends on the desired scale and purity of the extract.

2.1.1 Solvent Extraction

-

Sample Preparation: The dried fruits of Schisandra chinensis are pulverized into a fine powder and passed through a 60-mesh sieve.

-

Extraction:

-

Maceration/Percolation: The powdered material is soaked in 40-60% ethanol for 12-36 hours, followed by percolation. The percolate is then concentrated under reduced pressure.[18]

-

Ultrasonic-Assisted Extraction (UAE): The powdered sample (e.g., 0.3 g) is placed in a volumetric flask with methanol (e.g., 25 mL) and subjected to ultrasonication for approximately 20 minutes at room temperature.[8]

-

Smashing Tissue Extraction (STE): This method involves high-speed shearing and is optimized using response surface methodology. Optimal conditions have been reported as 75% aqueous ethanol as the extraction solvent, an extraction voltage of 180 V, an extraction time of 1 minute, a solid-liquid ratio of 1:19, and a sample particle size of 120 mesh.[3][14]

-

-

Purification (Optional): The crude extract can be further purified using techniques like column chromatography on silica gel or alumina.[18]

2.1.2 Supercritical Fluid Extraction (SFE)

-

Sample Preparation: The seeds of Schisandra chinensis are used for SFE.

-

Extraction: Supercritical CO2 is used as the solvent. The extraction parameters such as temperature (40-60 °C), pressure (20-35 MPa), and the addition of a cosolvent like ethanol (0-10.8 wt%) are optimized to maximize the yield of the seed oil containing lignans.[7]

-

Separation: The lignans can be further separated from the seed oil using techniques like supercritical fluid simulated moving bed (SF-SMB) chromatography.[7]

High-Performance Liquid Chromatography (HPLC) for Lignan Quantification

-

Chromatographic System: An HPLC system equipped with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is typically used.[8]

-

Mobile Phase: A gradient elution is commonly employed using a mixture of acetonitrile and water. The gradient program is optimized to achieve good separation of the different lignans.[8]

-

Detection: A UV detector is set at a wavelength of approximately 217-225 nm for the detection of lignans.[8]

-

Quantification: Standard solutions of individual lignans are prepared to create calibration curves for accurate quantification.[8]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of compounds.

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the Schisandra lignans or extracts for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Incubation: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of Schisandra lignans. The following is a general protocol for analyzing the Nrf2 pathway.

-

Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Nrf2, anti-Keap1, anti-HO-1) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Carbon Tetrachloride (CCl4)-Induced Liver Injury Animal Model

This is a widely used animal model to study hepatoprotective effects.

-

Animals: Male Sprague-Dawley rats or ICR mice are commonly used.

-

Induction of Liver Injury: Administer CCl4 (e.g., 0.1-0.2 mL/kg, intraperitoneally or orally) diluted in a vehicle like olive oil or corn oil. The frequency and duration of CCl4 administration can be varied to induce acute or chronic liver injury. For a chronic fibrosis model, CCl4 (50% in olive oil; 2 mL/kg) can be administered thrice a week for 8 weeks.[12][16]

-

Lignan Treatment: Administer the Schisandra lignan or extract orally or intraperitoneally at various doses before or concurrently with CCl4 administration. For example, Schisandrin B can be given at 25 and 50 mg/kg.[12][16]

-

Sample Collection: At the end of the experiment, collect blood for serum biochemical analysis (ALT, AST) and liver tissue for histopathological examination (H&E and Masson's trichrome staining) and molecular analysis (e.g., Western blotting for signaling proteins, measurement of oxidative stress markers like MDA and SOD).[11][12][16]

Signaling Pathways and Molecular Mechanisms

The therapeutic effects of Schisandra lignans are mediated through the modulation of multiple signaling pathways. The following diagrams illustrate some of the key pathways involved.

Hepatoprotective and Anti-inflammatory Signaling

Schisandra lignans exert their hepatoprotective and anti-inflammatory effects by activating the Nrf2 antioxidant response pathway and inhibiting pro-inflammatory pathways like NF-κB and MAPK.

Caption: Hepatoprotective and anti-inflammatory signaling pathways modulated by Schisandra lignans.

Neuroprotective Signaling in Alzheimer's Disease Model

Gomisin N has been shown to exert neuroprotective effects in models of Alzheimer's disease by modulating the GSK3β/Nrf2 signaling pathway.

Caption: Neuroprotective signaling of Gomisin N in an Alzheimer's disease model.

Anti-fibrotic Signaling in Liver Fibrosis

Schisandrin B has been demonstrated to attenuate liver fibrosis by inhibiting the TGF-β/Smad signaling pathway, a key driver of hepatic stellate cell activation and collagen deposition.

Caption: Anti-fibrotic signaling of Schisandrin B in liver fibrosis.

Safety and Toxicology

Preclinical studies have provided some insights into the safety profile of Schisandra lignans.

Acute Toxicity

The acute toxicity of some lignans has been evaluated in mice, with the following reported oral LD50 values:

It is important to note that these values are for isolated compounds and the toxicity of complex extracts may differ.

Mutagenicity

While comprehensive mutagenicity data for all Schisandra lignans is not available, the Ames test is a standard assay for assessing the mutagenic potential of chemical substances. A general protocol for the Ames test is as follows:

-

Bacterial Strains: Use several strains of Salmonella typhimurium with different mutations in the histidine operon (e.g., TA98, TA100, TA102).

-

Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

-

Exposure: Expose the bacterial strains to various concentrations of the test compound.

-

Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Revertant Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Drug Interactions

Schisandra lignans have been shown to interact with cytochrome P450 (CYP) enzymes, particularly CYP3A4, and the drug transporter P-glycoprotein (P-gp).[1] This can lead to drug-drug interactions by altering the metabolism and bioavailability of co-administered drugs. Both induction and inhibition of these proteins have been reported, suggesting a complex interaction profile that requires careful consideration in clinical settings.

Clinical Studies

While preclinical evidence for the therapeutic potential of Schisandra lignans is extensive, clinical research is still in its early stages. A few small-scale human trials have been conducted, primarily focusing on liver health. These studies have shown promising results, with supplementation leading to improved liver enzyme levels and symptoms in patients with hepatitis and non-alcoholic fatty liver disease.[5][12] However, these trials are often limited by small sample sizes and lack of rigorous controls. There is a clear need for larger, well-designed clinical trials to establish the efficacy and safety of Schisandra lignans for various therapeutic applications in humans.[5][12]

Conclusion and Future Directions

Lignans from Schisandra chinensis represent a promising class of natural compounds with a wide range of therapeutic properties. Their multifaceted mechanisms of action, targeting key pathways involved in oxidative stress, inflammation, and cell survival, provide a strong rationale for their development as novel therapeutic agents. The quantitative data from preclinical studies are encouraging, but further research is needed to translate these findings to the clinic.

Future research should focus on:

-

Standardization of extracts: Ensuring consistent and well-characterized extracts for reproducible research and clinical development.

-

Pharmacokinetic and bioavailability studies: Optimizing the delivery and absorption of these often poorly soluble compounds.

-

Long-term safety studies: Thoroughly evaluating the long-term safety and potential for drug interactions.

-

Large-scale, randomized controlled clinical trials: To definitively establish the efficacy and safety of Schisandra lignans in human diseases.

By addressing these key areas, the full therapeutic potential of these remarkable natural compounds can be realized for the benefit of patients.

References

- 1. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]

- 2. Frontiers | Efficacy of Schisandra chinensis in liver injury: a systematic review and preclinical meta-analysis [frontiersin.org]

- 3. sentosacy.com [sentosacy.com]

- 4. A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Total Lignans of Schisandra chinensis Ameliorates Aβ1-42-Induced Neurodegeneration with Cognitive Impairment in Mice and Primary Mouse Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effects of lignan-riched extract of Shisandra chinensis on amyloid-β-induced cognitive impairment and neurotoxicity in the cortex and hippocampus of mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mutagenicity of Flavonoids Assayed by Bacterial Reverse Mutation (Ames) Test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scientificarchives.com [scientificarchives.com]

- 11. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology [pubmed.ncbi.nlm.nih.gov]

- 12. Lignans from Schisandra chinensis ameliorate alcohol and CCl4-induced long-term liver injury and reduce hepatocellular degeneration via blocking ETBR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lignans from Schisandra chinensis ameliorate cognition deficits and attenuate brain oxidative damage induced by D-galactose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchportal.port.ac.uk [researchportal.port.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Pharmacological Potential of Schisandra sphenanthera: A Technical Guide to its Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandra sphenanthera, a member of the Schisandraceae family, is a medicinal plant with a long history of use in traditional Chinese medicine. Its fruits and stems are rich sources of bioactive compounds, primarily lignans and triterpenoids, which have garnered significant scientific interest for their diverse pharmacological activities. This technical guide provides an in-depth overview of the biological activities of compounds isolated from S. sphenanthera, presenting quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways to support further research and drug development endeavors.

Data Presentation: Quantitative Bioactivity of Schisandra sphenanthera Compounds

The biological activities of compounds isolated from Schisandra sphenanthera have been quantified in numerous studies. The following tables summarize the cytotoxic, anti-inflammatory, antiviral, and cardioprotective effects of these compounds, providing key data for comparative analysis.

Table 1: Cytotoxic Activities of Compounds from Schisandra sphenanthera

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Schirubrisin B | PC3 (prostate cancer) | MTT Assay | 3.21 ± 0.68 | [1][2] |

| Schirubrisin B | MCF7 (breast cancer) | MTT Assay | 13.30 ± 0.68 | [1][2] |

| Unnamed Triterpenoids (Compounds 1, 3-7, 10) | HepG2 (hepatocellular carcinoma) | MTT Assay | 18.12 - 49.52 | |

| Compound 4 | HeLa (cervical cancer) | Not Specified | 21.40 | [3] |

Table 2: Anti-inflammatory Activities of Compounds and Extracts from Schisandra sphenanthera

| Compound/Extract | Cell Line/System | Bioassay | IC50 | Reference |

| Compound 4 | RAW 264.7 | Nitric Oxide Production | 36.45 µM | [3] |

| Compound 5 | RAW 264.7 | Nitric Oxide Production | 28.38 µM | [3] |

| Non-polar S. sphenanthera extract | Recombinant COX-2 | Enzyme Inhibition | 0.2 µg/mL | [4][5] |

| Non-polar S. sphenanthera extract | HaCaT keratinocytes | UVB-induced PGE2 production | 4 µg/mL | [4][5] |

Table 3: Antiviral Activities of Compounds from Schisandra sphenanthera

| Compound | Virus | Assay | IC50 / EC50 | Reference |

| rel-(1S,2R)-1-(3,4-dimethoxyphenyl)-2-methyl-3-oxobutyl-3,4-dimethoxybenzoate (2) | SARS-CoV-2 3CLpro | FRET-based Protease Assay | IC50: 4.88 ± 0.60 µM | [6][7] |

| rel-(1S,2S)-1-(3,4-dimethoxyphenyl)-2-methyl-3-oxobutyl-3,4-dimethoxybenzoate (4) | SARS-CoV-2 3CLpro | FRET-based Protease Assay | IC50: 4.75 ± 0.34 µM | [6][7] |

| Lignan (Compound 14) | HSV-2 | Not Specified | Selectivity Index up to 29.83 | [8] |

| Lignans (Compounds 608-610) | HSV-2 | Not Specified | EC50: 29.1, 122, 35.2 µM | [9] |

| Lignans (Compounds 608-610) | Adenovirus | Not Specified | EC50: 96, 126, 105 µM | [9] |

| Lignan (Compound 618) | HSV-2 | Not Specified | EC50: 42.7 µM | [9] |

| Lignan (Compound 618) | Adenovirus | Not Specified | EC50: 55.0 µM | [9] |

Table 4: Cardioprotective Activities of Compounds from Schisandra sphenanthera

| Compound | Cell Line | Injury Model | Effect | Reference |

| Schsphenine A (1) | H9C2 | H2O2-induced injury | Cell viability: 79.94 ± 2.36% | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the key experimental protocols used to assess the biological activities of compounds from Schisandra sphenanthera.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1x10^4 to 5x10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Anti-inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

-

Cell Culture: Culture RAW 264.7 macrophages in 96-well plates.

-

Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production.

-

Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Colorimetric Analysis: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

Antiviral Activity: SARS-CoV-2 3CLpro FRET-based Assay

This assay is used to identify inhibitors of the 3C-like protease (3CLpro) of SARS-CoV-2, an essential enzyme for viral replication.

-

Reaction Setup: In a 96-well plate, pre-incubate the SARS-CoV-2 3CLpro enzyme with the test compound in an appropriate assay buffer.

-

Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic FRET substrate peptide (e.g., Dabcyl-KTSAVLQ↓SGFRKM-EDANS). In its intact form, the fluorescence of the donor (EDANS) is quenched by the acceptor (Dabcyl).

-

Enzymatic Cleavage: If the enzyme is active, it will cleave the peptide, separating the donor and quencher and resulting in an increase in fluorescence.

-

Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 460 nm).

-

Inhibition Calculation: The inhibitory activity of the test compound is determined by the reduction in the rate of fluorescence increase compared to a control without the inhibitor.

Cardioprotective Activity: H₂O₂-Induced Injury in H9c2 Cardiomyocytes

This in vitro model simulates oxidative stress-induced cardiac damage.

-

Cell Culture: Culture H9c2 rat cardiomyoblasts in a suitable medium.

-

Compound Pre-treatment: Pre-treat the cells with the test compound for a specified duration.

-

Induction of Injury: Expose the cells to hydrogen peroxide (H₂O₂) (e.g., 100-1000 µM) for a few hours to induce oxidative stress and cell damage.[1][10][11]

-

Assessment of Cell Viability: Evaluate the protective effect of the compound by measuring cell viability using the MTT assay or by quantifying the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.

Visualization of Molecular Mechanisms

Understanding the molecular pathways through which the bioactive compounds of Schisandra sphenanthera exert their effects is critical for targeted drug design. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Signaling Pathways

Lignans from Schisandra sphenanthera have been shown to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Caption: Anti-inflammatory mechanism of Schisandra lignans via inhibition of MAPK and NF-κB pathways.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental protocols described above.

Caption: Workflow for determining the cytotoxicity of Schisandra compounds using the MTT assay.

Caption: Experimental workflow for assessing the anti-inflammatory activity of Schisandra compounds.

Conclusion